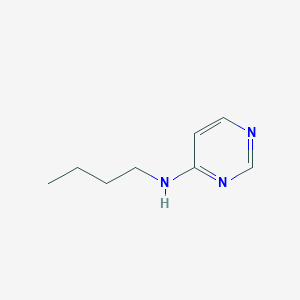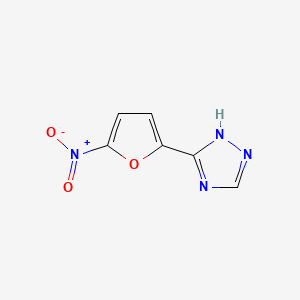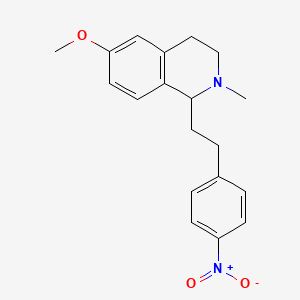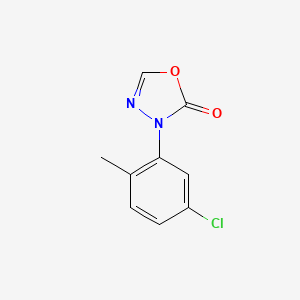
N-Butylpyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butylpyrimidin-4-amine: is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 this compound specifically has a butyl group attached to the nitrogen atom at the 4-position of the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butylpyrimidin-4-amine typically involves the reaction of 4-chloropyrimidine with butylamine. Here is a general synthetic route:
Starting Materials: 4-chloropyrimidine and butylamine.
Reaction Conditions: The reaction is carried out by heating a mixture of 4-chloropyrimidine and butylamine in a solvent such as water or ethanol. The mixture is heated at elevated temperatures, typically around 150°C, in a sealed tube for 24 hours.
Isolation: After the reaction, the mixture is evaporated, and the product is extracted using a solvent such as dichloromethane. The organic layer is dried over sodium sulfate and evaporated to yield the crude product.
Purification: The crude product is purified by crystallization from a suitable solvent mixture, such as ether and petroleum ether.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-Butylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Condensation Reactions: It can react with carbonyl compounds to form imines or other condensation products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-butylpyrimidin-4-one, while reduction could produce this compound derivatives with altered functional groups.
科学研究应用
N-Butylpyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific biological pathways.
Industry: It may be used in the production of materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism by which N-Butylpyrimidin-4-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, thereby modulating their function.
相似化合物的比较
N-Butylpyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:
N-Methylpyrimidin-4-amine: Similar structure but with a methyl group instead of a butyl group.
N-Ethylpyrimidin-4-amine: Contains an ethyl group, leading to different physical and chemical properties.
N-Propylpyrimidin-4-amine: Features a propyl group, offering a middle ground between the methyl and butyl derivatives.
The uniqueness of this compound lies in its specific reactivity and the properties conferred by the butyl group, which can influence its solubility, boiling point, and interaction with other molecules.
属性
CAS 编号 |
10132-29-3 |
|---|---|
分子式 |
C8H13N3 |
分子量 |
151.21 g/mol |
IUPAC 名称 |
N-butylpyrimidin-4-amine |
InChI |
InChI=1S/C8H13N3/c1-2-3-5-10-8-4-6-9-7-11-8/h4,6-7H,2-3,5H2,1H3,(H,9,10,11) |
InChI 键 |
WNIZUFZJTRSKRR-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC1=NC=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Imidazo[1,2-a]pyrazin-8-amine, 3-(3-thienyl)-](/img/structure/B12919315.png)
![4-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}benzoic acid](/img/structure/B12919322.png)

![3-{(1R)-1-[(2-Bromoprop-2-en-1-yl)oxy]but-3-en-1-yl}furan](/img/structure/B12919331.png)
![(3S)-N-cyclopentyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12919340.png)
![4-Piperidinol, 1-[5-(phenylethynyl)-4-pyrimidinyl]-](/img/structure/B12919344.png)


![3-Butyl-7-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12919372.png)




